Methyl 5-bromo-5-phenylpentanoate
Overview
Description
“Methyl 5-bromo-5-phenylpentanoate” is a chemical compound with the molecular formula C12H15BrO2 . It has a molecular weight of 271.15000 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 271.15000 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis of Bioactive Molecules
Methyl 5-bromo-5-phenylpentanoate: is utilized in the synthesis of bioactive molecules. Its bromine atom can be strategically replaced or used in coupling reactions to create complex structures found in biologically active compounds .
Drug Development
In drug development, this compound serves as a building block for the creation of novel pharmaceuticals. Its phenylpentanoate moiety is a valuable precursor in the synthesis of drugs aimed at treating various diseases.
Material Science
Cancer Research
Researchers have investigated derivatives of This compound for their potential anticancer properties. The compound’s ability to form various analogs makes it a candidate for creating new chemotherapeutic agents .
Analytical Chemistry
In analytical chemistry, This compound is used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar compounds in complex mixtures .
Agricultural Chemistry
This compound is also significant in agricultural chemistry, where it can be used to synthesize pesticides or herbicides, contributing to the protection of crops from pests and diseases .
Environmental Science
In environmental science, the compound’s derivatives are studied for their degradation products and environmental fate, which is crucial for assessing their ecological impact .
Chemical Education
Lastly, This compound serves as an example in chemical education for teaching synthetic strategies and reaction mechanisms due to its functional groups and reactivity .
properties
IUPAC Name |
methyl 5-bromo-5-phenylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDHOEUTMYIPMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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